Sarracine
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Overview
Description
Sarracine is a pyrrolizidine alkaloid with the molecular formula C₁₈H₂₇NO₅ and a molecular weight of 337.4107 . It is primarily derived from plants in the genus Senecio, such as Senecio platyphylloides, Senecio rhombifolius, and Senecio sarracenicus . This compound is known for its pronounced spasmolytic action, making it useful in treating spasms of the smooth musculature of the abdominal cavity, ulcers, gastritises, cholecystitises, bronchial asthma, and migraines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarracine can be isolated using an ion-exchange method . The process involves the use of sulfuric acid, alkaloid tartrate, tartaric acid, and dichloroethane . The compound is typically extracted from the plant material and purified through various chromatographic techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources followed by purification using ion-exchange chromatography. The process is optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Sarracine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Sarracine has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of pyrrolizidine alkaloids.
Biology: Investigated for its effects on cellular processes and its potential as a biological marker.
Medicine: Explored for its therapeutic potential in treating spasms, ulcers, and respiratory conditions.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
Sarracine exerts its effects primarily through its spasmolytic action. It targets the smooth musculature of the abdominal cavity, leading to relaxation and relief from spasms . The exact molecular pathways involved are still under investigation, but it is believed to interact with specific receptors and ion channels in the smooth muscle cells.
Comparison with Similar Compounds
Sarracine is unique among pyrrolizidine alkaloids due to its specific biological activity and therapeutic potential. Similar compounds include:
- Senecionine
- Retrorsine
- Monocrotaline
These compounds share structural similarities with this compound but differ in their biological activities and therapeutic applications .
Properties
CAS No. |
2492-09-3 |
---|---|
Molecular Formula |
C18H27NO5 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[(1S,7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C18H27NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5-/t14-,15-,16-/m1/s1 |
InChI Key |
YMUQRQKYYOWGPN-MBQDPZAHSA-N |
SMILES |
CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/CO |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO |
Appearance |
Solid powder |
Key on ui other cas no. |
136173-26-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(hydroxymethyl)-hexahydro-7-((2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-1-yl-2-butenoic acid sarracine sarracine monotartrate sarracine tartrate (2:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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